molecular formula C26H25ClN2O2 B11636188 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11636188
M. Wt: 432.9 g/mol
InChI Key: LXXJZTMDCOKJQF-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound. It belongs to the class of benzoxazines, which are known for their unique physiological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactionsCommon reagents used in these reactions include aromatic amines, formaldehyde, and phenols .

Industrial Production Methods

Industrial production methods for this compound are still under development due to the complexity of the synthesis process. advancements in synthetic chemistry are paving the way for more efficient and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted benzoxazines .

Scientific Research Applications

5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both butoxyphenyl and chlorophenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

5-(4-butoxyphenyl)-2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25ClN2O2/c1-2-3-16-30-21-14-10-19(11-15-21)26-29-24(22-6-4-5-7-25(22)31-26)17-23(28-29)18-8-12-20(27)13-9-18/h4-15,24,26H,2-3,16-17H2,1H3

InChI Key

LXXJZTMDCOKJQF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2

Origin of Product

United States

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